molecular formula C19H12N4O5 B11621086 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B11621086
M. Wt: 376.3 g/mol
InChI Key: KDJSXMAVIGMNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an anthracene core with additional functional groups that contribute to its reactivity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable carboxylic acid derivative. One effective method is the amidation of weak amines using coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the compound from reaction impurities .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its nitro and pyrazole groups, in particular, contribute to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C19H12N4O5

Molecular Weight

376.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H12N4O5/c1-22-9-14(23(27)28)16(21-22)19(26)20-13-8-4-7-12-15(13)18(25)11-6-3-2-5-10(11)17(12)24/h2-9H,1H3,(H,20,26)

InChI Key

KDJSXMAVIGMNQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.